High-Affinity M1 Muscarinic Receptor Binding Differentiates 1-Piperidin-1-ylpentan-3-one from M2 and DAT
1-Piperidin-1-ylpentan-3-one demonstrates a striking affinity for the rat M1 muscarinic acetylcholine receptor with a Ki of 2.70 nM, measured by [3H]pirenzepine displacement [1]. This represents a 14-fold selectivity over the M2 muscarinic receptor subtype (Ki = 38 nM), establishing a profile that is not simply a broad-spectrum muscarinic ligand [1]. The high nanomolar binding to the sodium-dependent dopamine transporter (DAT, Ki = 186 nM) further distinguishes this compound's multi-target activity from compounds solely targeting cholinergic systems [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.70 nM (M1 receptor) |
| Comparator Or Baseline | Ki = 38 nM (M2 receptor); Ki = 186 nM (DAT) |
| Quantified Difference | 14-fold higher affinity for M1 vs. M2; 69-fold higher affinity for M1 vs. DAT |
| Conditions | Radioligand binding assays using [3H]pirenzepine (M1) and [3H]WIN-35428 (DAT) on rat receptors. |
Why This Matters
This target-specific binding data provides a critical benchmark for selecting 1-Piperidin-1-ylpentan-3-one as a selective chemical probe for M1 receptor studies over M2 and DAT.
- [1] BindingDB. Entry BDBM50453908 (CHEMBL3084881). Accessed 2026. View Source
